molecular formula C6H7ClN2S B057538 4-Chloro-6-methyl-2-(methylthio)pyrimidine CAS No. 17119-73-2

4-Chloro-6-methyl-2-(methylthio)pyrimidine

Cat. No. B057538
CAS RN: 17119-73-2
M. Wt: 174.65 g/mol
InChI Key: ALMBOXQFPLQVLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep processes starting from basic precursors. For instance, a rapid synthetic method for 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an important intermediate for small molecule anticancer drugs, has been established through cyclization, chlorination, and nucleophilic substitution steps, achieving a total yield of 42.4% (Zhou et al., 2019). Similarly, the synthesis of 2-methylthio-4,6-difluorin pyrimidine, an intermediate of herbicide diclosulam, demonstrates the significance of selecting optimal reaction conditions and reagents for efficient synthesis (Li-li, 2007).

Molecular Structure Analysis

X-ray crystallography studies provide insight into the molecular structure of pyrimidine derivatives. For example, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analogs form hydrogen-bonded sheets, showcasing the importance of N-H...N and N-H...O hydrogen bonds in their crystal structures (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a range of chemical behaviors depending on their substituents. Their reactivity has been studied through the synthesis of various substituted molecules, demonstrating their potential as intermediates for further chemical transformations. For instance, reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes yield novel pyrimido[4,5-d]pyrimidines, highlighting a convenient method for direct synthesis under thermal conditions (Prajapati & Thakur, 2005).

Scientific Research Applications

  • Organic Synthesis : This compound has been used in various organic synthesis processes, such as the triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions (Prieur et al., 2015) and the synthesis of 2-cyanopyrimidines (Kalogirou & Koutentis, 2019).

  • Antitumor Activity : There have been studies on the influence of derivatives of 4-Chloro-6-methyl-2-(methylthio)pyrimidine on DNA methylation and their potential antitumor properties (Grigoryan et al., 2012).

  • Pharmacological Properties : Research has also been conducted on the synthesis of pyrimidine derivatives for pharmacological properties, such as tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

  • Nonlinear Optical Materials : It has been used in the synthesis of potential third-order nonlinear optical materials. The structural, electronic, and optical properties of these materials have been studied (Murthy et al., 2019).

Safety And Hazards

4-Chloro-6-methyl-2-(methylthio)pyrimidine causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMBOXQFPLQVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286934
Record name 4-Chloro-6-methyl-2-(methylthio)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(methylthio)pyrimidine

CAS RN

17119-73-2
Record name 17119-73-2
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Record name 4-Chloro-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
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Record name 4-Chloro-6-methyl-2-(methylthio)pyrimidine
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Synthesis routes and methods I

Procedure details

4-Hydroxy-6-methyl-2-(methylthio)pyrimidine (9.20 g, 59 mmol) and phosphorous oxychloride (60 mL) were combined and refluxed for 3 hours. The reaction mixture was cooled to room temperature and poured onto crushed ice. The resultant aqueous mixture was extracted with ethyl acetate; and the organic layer washed with saturated aqueous sodium bicarbonate followed by a water wash, dried over magnesium sulfate, and dried in vacuo to give 4-chloro-6-methyl-2-(methylthio)pyrimidine (8.27 g, 80%), m.p. 37°-38° C.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to Scheme 12, a solution of 4,6-dichloro-2-methylthiopyrimidine (1.95 g, 10 mmol) in 30 mL of dry THF was cooled to 0° C. and treated with a solution of MeMgBr (14 mL of 1.4 M solution, 19.6 mmol). After overnight stirring at RT, the reaction mixture was quenched with sat. NH4Cl. The organic layer washed with brine, dried and evaporated. The residue was purified by chromatography (silica gel, hexane:ethyl acetate, 9:1) to provide 1.3 g of 4-chloro-6-methyl-2-methylthiopyrimidine (95).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5.93 mL of 4-chloro-2-methylthiopyrimidine was dissolved in 50 mL of diethyl ether, and 100 mL of methyllithium (1M diethyl ether solution) was gradually added to the solution at −78° C. The reaction solution was stirred at 0° C. for 1 hour, and then a solution prepared by mixing 2.3 mL of water and 15 mL of tetrahydrofuran was added thereto. The reaction solution was stirred at the same temperature for 10 minutes, and then 50 mL of a tetrahydrofuran solution containing 13.7 g of 2,3-dichloro-5,6-dicyanohydroquinone was added thereto. The reaction solution was stirred at the same temperature for 1 hour, and then 100 mL of a 1 N aqueous solution of sodium hydroxide was added to the reaction solution. The obtained reaction solution was extracted with hexane, and the organic layer was washed with a 1 N aqueous solution of sodium hydroxide and saturated brine. After drying over anhydrous magnesium sulfate, the insolubles were filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain 5.1 g of 4-chloro-6-methyl-2-(methylthio)pyrimidine [42-1] as a pale yellow solid.
Quantity
5.93 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AP Yengoyan, ZA Azaryan, VA Pivazyan… - Letters in Organic …, 2020 - ingentaconnect.com
A series of novel 2-S-, 4-, 5-substituted and bicyclic 6-methylpyrimidine-4-ol derivatives including pyrazole, 1,2,4-triazole and pyridazine moieties in the molecule were synthesized by …
Number of citations: 3 www.ingentaconnect.com
RS Hakobyan - Известия высоких технологий, 2016 - bulletin.am
In the plan of search for new chemical means of plant protection in a series of nonfused bi-and triheterocyclic systems, the synthesis of starting pyrimidinyl-trimethyl-ammonium chloride …
Number of citations: 3 bulletin.am
Z Azaryan, A Yengoyan - ТРИНАДЦАТАЯ ГОДИЧНАЯ НАУЧНАЯ … - science.rau.am
A series of novel 2-S-, 4-and 5-substituted 6-me-thylpyrimidine-4-ol derivatives including pyrazole, 1, 2, 4-triazole and pyridazine moieties in the molecule were synthesized by …
Number of citations: 0 science.rau.am
A Sulima, F Akhlaghi, L Leggio, KC Rice - Bioorganic & medicinal …, 2021 - Elsevier
Preclinical and human studies have indicated involvement of the ghrelin system in alcohol-related behaviors illuminating the possibility of using ghrelin receptor blockers as a …
Number of citations: 2 www.sciencedirect.com
DD Davey, M Adler, D Arnaiz, K Eagen… - Journal of medicinal …, 2007 - ACS Publications
By the screening of a combinatorial library for inhibitors of nitric oxide (NO) formation by the inducible isoform of nitric oxide synthase (iNOS) using a whole-cell assay, 2-(imidazol-1-yl)…
Number of citations: 82 pubs.acs.org
AM Farghaly, OM AboulWafa, YAM Elshaier… - Medicinal Chemistry …, 2019 - Springer
A new series of achiral pyrimidine derivatives based on nifedipine-like structure was designed and synthesized. These pyrimidyl derivatives contained hydrazine, hydrazones, …
Number of citations: 52 link.springer.com
D Kim, SY Kim, D Kim, NG Yoon, J Yun, KB Hong… - Bioorganic …, 2020 - Elsevier
TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial paralog of Hsp90 related to the promotion of tumorigenesis in various cancers via maintaining mitochondrial integrity, …
Number of citations: 12 www.sciencedirect.com
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
Number of citations: 1 www.sciencedirect.com
JV Mercader Badia, C Agulló, A Abad Somovilla… - 2019 - digital.csic.es
Mepanipyrim is a new-generation anilinopyrimidine pesticide that is employed nowadays to fight fungal diseases in a variety of crops. Rapid and user-friendly analytical methods that …
Number of citations: 0 digital.csic.es
E Harmzen - 2014 - scholar.sun.ac.za
Grapes are lost annually due to spoilage by Botrytis cinerea. Botrytis cinerea is currently controlled using fungicides and SO2 fumigation in storage rooms but with limited success. …
Number of citations: 3 scholar.sun.ac.za

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